Methyl 2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate
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Overview
Description
Methyl 2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ester Group: The reaction between an appropriate carboxylic acid and methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester group.
Introduction of the Aromatic Rings: The aromatic rings can be introduced through Friedel-Crafts acylation reactions, where benzene or substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Group: The amide group can be formed by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(hydroxy(4-phenylphenyl)methyl)prop-2-enoate
- Methyl 2-(phenylmethoxycarbonylamino)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Methyl 2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H21NO4/c1-28-23(26)22(25-24(27)29-17-19-8-4-2-5-9-19)16-18-12-14-21(15-13-18)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,25,27) |
InChI Key |
HUXPBKLSVQKXIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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